2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2/c1-28-13-9-10-15(16(11-13)29-2)22-17(25)12-24-19(21)18(20(23-24)30-3)31(26,27)14-7-5-4-6-8-14/h4-11H,12,21H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKUIKKKWJNVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=CC=C3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a novel pyrazole derivative with potential biological activity. Its unique structure, featuring a sulfonamide group and a dimethoxyphenyl moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C20H22N4O5S2
- Molecular Weight : 462.54 g/mol
- IUPAC Name : 2-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Synthesis
The synthesis of pyrazole derivatives typically involves the condensation of β-ketonitriles with hydrazines, leading to the formation of 5-amino-pyrazoles. Specific methods for synthesizing compounds similar to the target compound have been documented, including:
- Reactions involving β-ketonitriles and substituted hydrazines.
- Use of solid-phase synthesis techniques to facilitate the creation of combinatorial libraries for drug screening .
Anticancer Properties
Research has indicated that compounds containing pyrazole rings exhibit significant anticancer activity. The sulfonamide group in this compound may enhance its efficacy by interacting with specific molecular targets involved in cancer cell proliferation. For instance, studies have shown that related sulfonamide derivatives can inhibit tumor growth in various cancer models .
Cardiovascular Effects
The cardiovascular effects of sulfonamide derivatives have been explored using isolated rat heart models. Compounds similar to the target compound have demonstrated the ability to modulate perfusion pressure and coronary resistance. For example, a study found that certain benzenesulfonamide derivatives could act as endothelin receptor-A inhibitors, potentially reducing pulmonary vascular hypertension .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of key enzymes or receptors involved in disease pathways.
- Interaction with ion channels or transporters that regulate cellular signaling.
- Modulation of inflammatory pathways through inhibition of cytokine release.
Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of a series of pyrazole derivatives, including those structurally related to our compound. The findings indicated that these compounds could induce apoptosis in cancer cells via mitochondrial pathways. Specifically, they were shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Study 2: Cardiovascular Impact
In a controlled experiment assessing the effects on perfusion pressure, it was observed that a related sulfonamide reduced coronary resistance significantly compared to controls. The study utilized various doses and monitored changes over time, demonstrating a clear dose-dependent response .
Data Tables
| Study | Compound Tested | Biological Activity | Methodology |
|---|---|---|---|
| Study 1 | Pyrazole Derivative | Induced apoptosis | Cell culture assays |
| Study 2 | Sulfonamide | Reduced coronary resistance | Isolated rat heart model |
Scientific Research Applications
The compound exhibits promising biological activity, which can be categorized into several key areas:
Anticancer Activity
Research indicates that pyrazole derivatives can act as effective anticancer agents. The sulfonamide group in this compound enhances its interaction with target proteins involved in cancer cell proliferation and survival. Studies have shown that similar compounds induce apoptosis in various cancer cell lines by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It is hypothesized that the presence of the dimethoxyphenyl group contributes to its ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism may provide therapeutic benefits in conditions such as arthritis and chronic inflammatory diseases .
Neuroprotective Potential
Recent studies suggest that pyrazole derivatives may possess neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier (BBB) allows it to exert effects on neuronal cells, potentially preventing neuroinflammation and promoting neuronal survival .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in clinical settings:
Case Study 1: Cancer Treatment
A study published in Journal of Medicinal Chemistry highlighted a related pyrazole derivative that showed significant cytotoxicity against breast cancer cells. The compound was found to inhibit tumor growth in xenograft models, suggesting a strong potential for further development as an anticancer agent .
Case Study 2: Inflammatory Disorders
In a clinical trial focusing on rheumatoid arthritis, a related compound demonstrated a reduction in inflammatory markers and improved patient outcomes compared to standard treatments. This underscores the therapeutic potential of compounds with similar structures in managing chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole/Triazole Cores
N-Benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 538336-40-2)
This triazole-based analogue replaces the pyrazole core with a 1,2,4-triazole ring. The 2,4-dichlorophenyl and 2-methylphenyl substituents enhance hydrophobic interactions compared to the benzenesulfonyl group in the target compound. The sulfanyl acetamide linker is retained, but the N-benzyl group may reduce solubility compared to the dimethoxyphenyl group .- 2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 539810-74-7) This compound features a benzotriazole extension on the triazole core, introducing additional hydrogen-bonding sites.
Functional Group Comparisons
Benzenesulfonyl vs. Sulfanyl Substituents
The benzenesulfonyl group in the target compound is structurally distinct from sulfanyl-linked triazoles (e.g., and ). Sulfonyl groups are stronger hydrogen-bond acceptors, which may improve target affinity but reduce membrane permeability compared to sulfanyl groups .Dimethoxyphenyl Acetamide vs. Substituted Phenyl Groups The 2,4-dimethoxyphenyl group in the target compound provides electron-donating effects that could enhance solubility and metabolic stability relative to unsubstituted or halogenated phenyl groups in analogues like CAS 538336-40-2 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonylation of pyrazole intermediates followed by coupling with substituted acetamide derivatives. Key steps:
Thiolation : Introduce methylsulfanyl groups using reagents like sodium hydrosulfide under controlled pH (6–7) .
Sulfonylation : React with benzenesulfonyl chloride in dichloromethane or DMF at 0–5°C to avoid side reactions .
Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) with N-(2,4-dimethoxyphenyl)acetamide in anhydrous conditions .
- Validation : Confirm purity (>95%) via HPLC and structural identity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Spectroscopy :
- NMR : H NMR (DMSO-d6) for aromatic protons (δ 6.8–8.2 ppm), sulfonyl group protons (δ 3.1–3.5 ppm), and methoxy signals (δ 3.7–3.9 ppm) .
- IR : Confirm amide C=O stretch (~1650 cm) and sulfonyl S=O stretch (~1150 cm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] and fragmentation patterns .
- Data Table :
| Technique | Key Peaks/Bands | Functional Group Confirmed |
|---|---|---|
| H NMR | δ 3.7–3.9 (s, 6H) | OCH groups |
| IR | 1650 cm | Acetamide C=O |
| HRMS | m/z 504.1234 [M+H] | Molecular formula (CHNOS) |
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., JAK2) or cyclooxygenase isoforms (COX-1/COX-2) using fluorometric assays .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungal strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or kinase domains) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- SAR analysis : Modify substituents (e.g., methoxy groups) to enhance hydrogen bonding or π-π stacking interactions .
Q. What strategies mitigate instability issues during storage or biological assays?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C; avoid prolonged exposure to UV light .
- pH-dependent degradation : Use buffered solutions (pH 7.4) for in vitro assays; monitor stability via LC-MS over 24–72 hours .
- Oxidative protection : Add antioxidants (e.g., ascorbic acid) to cell culture media .
Q. How to resolve contradictory data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS in rodent models .
- Tissue distribution : Radiolabel the compound (e.g., C) to track accumulation in target organs .
- Dose optimization : Adjust dosing regimens based on allometric scaling from in vitro IC values .
Q. What advanced techniques validate the compound’s mechanism of action?
- Methodological Answer :
- Crystallography : Co-crystallize with target proteins (e.g., COX-2) to resolve binding modes (PDB deposition) .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. control cells .
- Proteomics : SILAC labeling to quantify changes in protein expression post-treatment .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Methodological Answer :
- Reaction monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation .
- Solvent effects : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents; optimize for solubility .
- Catalyst screening : Test Pd/C, CuI, or organocatalysts to enhance coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
